molecular formula C12H9BrO2 B1614457 2-(4-bromonaphthalen-1-yl)acetic acid CAS No. 5438-74-4

2-(4-bromonaphthalen-1-yl)acetic acid

Cat. No.: B1614457
CAS No.: 5438-74-4
M. Wt: 265.1 g/mol
InChI Key: VIMWRMDQHHYVOY-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, 4-bromo- is a synthetic plant hormone belonging to the group of naphthaleneacetic acid (NAA) derivatives. It is a colorless solid and soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .


Synthesis Analysis

The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported . The yield was found to be low, around 35%, even with the use of iron powder and KBr as catalysts . The yield was significantly influenced by the amounts of KBr and FeX2OX3, as well as reaction temperature and time .


Molecular Structure Analysis

The molecular formula of 1-Naphthaleneacetic acid, 4-bromo- is C12H9BrO2 . The molecular weight is 186.21 g/mol . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .


Chemical Reactions Analysis

1-Naphthaleneacetic acid, 4-bromo- is used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .


Physical and Chemical Properties Analysis

1-Naphthaleneacetic acid, 4-bromo- is a colorless solid and soluble in organic solvents . The molecular weight is 186.21 g/mol . The melting point is 135 °C .

Scientific Research Applications

Auxin Effects on Protoplasts

1-Naphthaleneacetic acid (NAA) and its analogs, including 4-bromo-phenylacetic acid, affect the transmembrane potential difference in tobacco protoplasts. This suggests a specific action of auxin at the membrane level related to its biological activity (Ephritikhine et al., 1987).

Synthesis of Tritium Labeled Probes

The synthesis of tritium labeled (E)‐6‐(bromomethylene)‐tetrahydro‐3‐(1‐naphthalenyl)‐2H‐pyran‐2‐one, derived from 1-naphthalene acetic acid, was developed to study its inhibition on calcium-independent myocardial phospholipase A2 (Durley et al., 1992).

Manufacture of Tachykinin Receptor Antagonists

3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, involves the transformation of 4-bromo-2-naphthoate. This showcases an application in pharmaceutical manufacturing (Ashworth et al., 2003).

Metabolism in Tobacco Explants

1-Naphthaleneacetic acid is rapidly metabolized into various conjugates in tobacco explants, indicating a role in in vitro flower bud formation and potential regulatory mechanisms in plant growth (Smulders et al., 1990).

UiO-66 Metal-Organic Frameworks

Functionalized UiO-66 metal-organic frameworks, involving amino, bromo, nitro, and naphthalene, have been synthesized for potential applications in materials science (Garibay & Cohen, 2010).

Dioxin Formation from Pyrolysis

The pyrolysis of brominated hydrocarbons, such as 2-bromophenol, leads to the formation of brominated dioxins and naphthalene derivatives, highlighting environmental and safety concerns (Evans & Dellinger, 2003).

Fruit Set and Quality in Atemoya 'Gefner'

The application of naphthaleneacetic acid in combination with other growth regulators influences fruit set and quality in atemoya 'Gefner' (Pereira et al., 2014).

Mechanism of Action

Target of Action

1-Naphthaleneacetic acid (NAA) is a synthetic plant hormone in the auxin family . It primarily targets the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression and signal transduction .

Mode of Action

It is known that naa interacts with its targets to regulate cell division and cell elongation . For instance, NAA stimulates cell elongation at concentrations that are much lower than those required to stimulate cell division .

Biochemical Pathways

NAA affects various biochemical pathways. It has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid . Moreover, NAA is known to prevent premature dropping and thinning of fruits from stems .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of naa are crucial for its bioavailability and therapeutic effects .

Result of Action

The action of NAA results in various molecular and cellular effects. It is used for the vegetative propagation of plants from stem and leaf cuttings . It is also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Action Environment

The action, efficacy, and stability of 1-Naphthaleneacetic acid, 4-bromo- can be influenced by various environmental factors. For instance, NAA is widely used in agriculture for various purposes . It is considered to be only slightly toxic but when at higher concentrations it can be toxic to animals .

Safety and Hazards

1-Naphthaleneacetic acid, 4-bromo- is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-bromonaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWRMDQHHYVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202754
Record name 1-Naphthaleneacetic acid, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-74-4
Record name 4-Bromo-1-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-naphthaleneacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromonaphthyl acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14377
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Record name 1-Naphthaleneacetic acid, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthaleneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22LA4NE93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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